(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-1-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-16-7-5-15(6-8-16)14-28-22-4-2-1-3-18(22)21(27)11-12-26-20-10-9-17(24)13-19(20)25/h1-13,26H,14H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCOTYHMHVUKA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CNC2=C(C=C(C=C2)Cl)F)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Cl)F)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base to form 2-[(4-chlorobenzyl)oxy]benzaldehyde.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 4-chloro-2-fluoroaniline in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluoroanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antiparasitic Properties : Research indicates that halogenated chalcones, including the compound , exhibit significant antiparasitic activity. A study highlighted its potential for antileishmanial activity, suggesting that modifications to the chalcone structure can enhance efficacy against parasitic infections .
Anticancer Activity : Several studies have investigated the anticancer properties of chalcones. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. For instance, it may affect the NF-kB pathway, which is crucial for cell survival and proliferation in many cancers .
Antimicrobial Effects : The compound also demonstrates antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Antileishmanial Activity Study : In a study published in Molbank, researchers synthesized the compound and tested its efficacy against Leishmania species. The results indicated that the compound exhibited promising activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
- Cancer Cell Line Testing : Another study focused on the compound's effects on various cancer cell lines. The results showed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This study underscores the need for further exploration into its structure-activity relationship to enhance its anticancer properties .
- Antimicrobial Efficacy Assessment : Research assessing the antimicrobial effects of this compound revealed that it was effective against several strains of bacteria, including those resistant to conventional antibiotics. This finding opens avenues for developing new antimicrobial therapies based on chalcone derivatives .
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities but lacks the fluoroanilino group.
4-Chloromethcathinone: A stimulant with a different core structure but similar chlorobenzyl group.
Uniqueness
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one is unique due to the presence of both chlorobenzyl and fluoroanilino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
The compound (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one, also known by its chemical identifiers and synonyms, is a member of the chalcone class of compounds. Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this specific compound, examining its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a conjugated system that is characteristic of chalcones, which contributes to its biological activity. The presence of halogen substituents (chlorine and fluorine) is significant as these groups can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. This compound has shown promising results as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, which are critical in the signaling pathways that promote tumor growth and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 1.98 | EGFR/HER2 inhibition |
| PC3 (prostate cancer) | 1.61 | Induction of apoptosis via mitochondrial pathway |
| U87 (glioblastoma) | 0.85 | Cell cycle arrest at G1 phase |
These findings suggest that the compound effectively reduces cell viability through mechanisms involving apoptosis and cell cycle regulation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects in vitro. Studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Study 1: In Vitro Assessment
A recent study evaluated the cytotoxic effects of this chalcone derivative on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability across all tested lines, with significant effects observed at concentrations below 5 µM. The study concluded that the compound's structural characteristics are pivotal for its bioactivity .
Study 2: In Vivo Models
In vivo studies using xenograft models have demonstrated that treatment with this compound leads to significant tumor regression compared to control groups. The mechanism was linked to the suppression of angiogenesis and induction of tumor cell apoptosis .
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones.
- Procedure : React a substituted acetophenone derivative (e.g., 2-[(4-chlorophenyl)methoxy]acetophenone) with an aldehyde (e.g., 4-chloro-2-fluorobenzaldehyde) in the presence of a base (e.g., KOH/ethanol) at 0–50°C. Stir for 2–3 hours under inert conditions to minimize oxidation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Key techniques include:
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| NMR | Confirm backbone and substituents | - ¹H NMR : Vinyl protons (δ 6.5–7.5 ppm, doublets for E-configuration). |
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Anti-inflammatory : COX-2 inhibition ELISA .
Note : Include positive controls (e.g., doxorubicin for anticancer) and validate purity (>95% by HPLC) to avoid false positives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Methodological Answer:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereocontrol. Ethanol/water mixtures balance yield and selectivity .
- Catalyst : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Temperature : Lower temps (0–10°C) favor E-isomer formation; higher temps (>50°C) risk side reactions (e.g., oxidation) .
Validation : Track E/Z ratio via ¹H NMR (vinyl coupling constants: J = 12–16 Hz for E) .
Q. How do substituent variations (e.g., chloro, methoxy) impact biological activity?
Methodological Answer: Compare with analogs (see table below) to identify structure-activity relationships (SAR):
| Compound | Substituents | Key Activity | Reference |
|---|---|---|---|
| Target Compound | 4-Cl, 2-F, 4-Cl-OCH₂ | Anticancer (IC₅₀ = 8 µM) | |
| Analog A | 4-Br, 3,4-diCH₃ | Antimicrobial (MIC = 16 µg/mL) | |
| Analog B | 4-F, 2-OH | COX-2 inhibition (65% at 10 µM) | |
| Strategy : Synthesize derivatives with single substituent changes and test in parallel assays . |
Q. How can computational methods predict reactivity or binding interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues: Lys721 (H-bond with carbonyl), Phe723 (π-π stacking with aryl groups) .
Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
Q. How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Check : Run HPLC-MS to confirm absence of impurities (>95% purity) .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
Case Study : If anti-inflammatory activity varies, test in multiple models (e.g., RAW264.7 cells vs. murine peritonitis) .
Q. What experimental designs validate the mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to test competitive/non-competitive inhibition .
- Gene Expression : qPCR/Western blot for apoptosis markers (e.g., Bax, Bcl-2) .
- ROS Detection : Use DCFH-DA probe in fluorescence microscopy to quantify oxidative stress .
Controls : Include siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway involvement .
Q. How is X-ray crystallography applied to confirm stereochemistry?
Methodological Answer:
- Crystal Growth : Diffuse vapor diffusion (e.g., hexane/CH₂Cl₂) to obtain single crystals .
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 296 K. Refine with SHELXL .
- Key Metrics : Check C=C bond length (~1.34 Å for E-configuration) and torsion angles (e.g., C1-C2-C3-C4 ~180°) .
Q. How to address stability issues during storage or biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
